

GPR120 Agonist Compound A: A Head-to-Head Comparison

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Compound of Interest					
Compound Name:	GPR120 Agonist 1				
Cat. No.:	B3028133	Get Quote			

In the landscape of G protein-coupled receptor 120 (GPR120) agonists, a class of molecules with significant therapeutic potential for metabolic and inflammatory diseases, "Compound A" has emerged as a potent and selective tool for research. This guide provides a comparative analysis of Compound A, referencing its performance against other alternatives based on available experimental data.

Introduction to GPR120 and its Agonists

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G protein-coupled receptor that is activated by long-chain free fatty acids, such as omega-3 fatty acids.[1][2] Its activation initiates a cascade of intracellular signaling pathways that lead to anti-inflammatory and insulinsensitizing effects.[2][3] GPR120 is predominantly expressed in adipose tissue, pro-inflammatory macrophages, and the intestine, making it a key target for the treatment of type 2 diabetes, obesity, and chronic inflammatory conditions.[1][2]

Synthetic agonists of GPR120, like Compound A, have been developed to overcome the practical limitations of using natural ligands like fish oils for sustained receptor activation.[3] These synthetic compounds offer higher affinity and selectivity, providing valuable tools for dissecting the physiological roles of GPR120 and for potential therapeutic development.[3]

In Vitro Potency and Selectivity

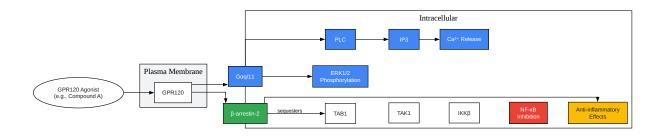
Compound A is a high-affinity and orally available agonist for GPR120.[1][4] Experimental data demonstrates its potent and selective activation of the receptor.



Compound	Target	EC50 (µM)	Selectivity	Reference
Compound A	GPR120	~0.35	Potently selective over GPR40 (FFAR1)	[1][4]

Signaling Pathways

Upon activation by an agonist, GPR120 can signal through multiple intracellular pathways to exert its physiological effects. The primary pathways involve $G\alpha g/11$ and β -arrestin-2.



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Caption: GPR120 Signaling Pathways

Activation of the G α q pathway by GPR120 agonists leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and subsequent intracellular calcium mobilization.[5] This pathway is also linked to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[6] The β -arrestin-2 pathway is crucial for mediating the anti-inflammatory effects of GPR120 activation.[2] Upon agonist binding, β -arrestin-2 is recruited to the receptor and can inhibit pro-inflammatory signaling cascades, such as the NF- κ B pathway.[2]



In Vivo Efficacy

Preclinical studies in animal models have demonstrated the therapeutic potential of Compound A in metabolic and inflammatory disorders.

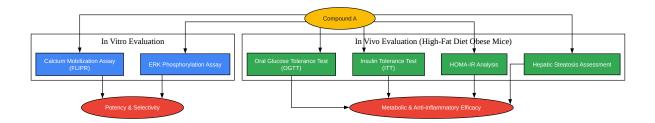
Metabolic Effects:

In high-fat diet-fed obese mice, oral administration of Compound A (30 mg/kg) resulted in significant improvements in metabolic parameters:

- Improved Glucose Tolerance: Compound A treatment enhanced the ability of the mice to clear a glucose challenge.[1][4]
- Increased Insulin Sensitivity: The compound increased the sensitivity of tissues to insulin.[1]
- Decreased Hyperinsulinemia: Compound A treatment lowered the abnormally high levels of circulating insulin.[1][4]
- Reduced Hepatic Steatosis: The agonist decreased the accumulation of fat in the liver.[1][3]

Anti-inflammatory Effects:

Compound A has been shown to exert potent anti-inflammatory effects on macrophages in vitro and in obese mice in vivo.[3] This is a key mechanism underlying its insulin-sensitizing effects, as chronic low-grade inflammation is a major contributor to insulin resistance.





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